1-Methyl-2-(1-ethylpropyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54410-74-1 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-methyl-2-pentan-3-ylbenzene |
InChI |
InChI=1S/C12H18/c1-4-11(5-2)12-9-7-6-8-10(12)3/h6-9,11H,4-5H2,1-3H3 |
InChI Key |
RSYOCAYWOFBYSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CC=CC=C1C |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 1 Methyl 2 1 Ethylpropyl Benzene
Direct Synthesis Approaches for 1-Methyl-2-(1-ethylpropyl)benzene
Direct synthetic routes to this compound involve the formation of a carbon-carbon bond between the toluene (B28343) backbone and the 1-ethylpropyl group in a single step. These methods are often favored for their atom economy and convergent nature.
Friedel-Crafts Alkylation Strategies and Mechanistic Considerations
Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. adichemistry.comchemistrylearner.com This electrophilic aromatic substitution reaction can theoretically be employed to synthesize this compound by reacting toluene with a suitable five-carbon alkylating agent in the presence of a Lewis acid catalyst.
Potential alkylating agents for this synthesis include 3-halopentanes (e.g., 3-bromopentane or 3-chloropentane) or 3-pentene. The reaction is initiated by the formation of a carbocation or a polarized Lewis acid-alkyl halide complex, which then acts as the electrophile. mt.com
Mechanism:
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the halogen of the alkyl halide, facilitating the departure of the halide ion and the formation of a secondary carbocation at the third position of the pentyl chain. adichemistry.com Alternatively, when an alkene such as 3-pentene is used with a protic acid or Lewis acid catalyst, protonation of the double bond generates the same carbocation. adichemistry.com
Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the carbocation. The methyl group on the toluene ring is an ortho-, para-directing group, meaning the incoming alkyl group will preferentially add to the positions ortho or para to the methyl group.
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the alkyl group, restoring the aromaticity of the ring.
Mechanistic Considerations:
A significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements to form more stable carbocations. libretexts.org In the case of forming the 1-ethylpropyl (pentan-3-yl) cation, it is a secondary carbocation. While a hydride shift to an adjacent carbon would also result in a secondary carbocation, the initial formation is generally favored. However, under certain conditions, other isomers could potentially form.
Another consideration is polyalkylation. The product, this compound, is more nucleophilic than toluene due to the presence of two electron-donating alkyl groups. This increased reactivity can lead to the addition of multiple alkyl groups to the aromatic ring. organic-chemistry.org
The regioselectivity of the reaction is also a critical factor. The methyl group of toluene directs incoming electrophiles to the ortho and para positions. Steric hindrance from the methyl group can disfavor substitution at the ortho position, often leading to a mixture of ortho and para isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature and the choice of catalyst.
| Parameter | Typical Conditions | Considerations |
| Substrates | Toluene, 3-halopentane or 3-pentene | Purity of reagents is crucial. |
| Catalyst | AlCl₃, FeCl₃, BF₃, H₂SO₄, H₃PO₄ | Catalyst choice can influence regioselectivity and side reactions. |
| Solvent | Nitrobenzene, carbon disulfide, or excess toluene | The solvent should be inert to the reaction conditions. |
| Temperature | Typically low to moderate (0-50 °C) | Higher temperatures can promote polyalkylation and isomerization. |
Catalytic Hydrogenation/Dehydrogenation Pathways to this compound
Catalytic hydrogenation can be a viable synthetic route if a suitable unsaturated precursor is available. For instance, if 1-methyl-2-(1-ethylpropenyl)benzene or 1-methyl-2-(1-ethylpropynyl)benzene could be synthesized, a subsequent hydrogenation step would yield the desired saturated alkylbenzene.
The hydrogenation of an alkene or alkyne side chain on an aromatic ring is a well-established transformation, typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. youtube.com
Reaction Scheme (Hypothetical):
Precursor Synthesis: A precursor such as 1-methyl-2-(1-ethylpropenyl)benzene would need to be synthesized. This could potentially be achieved through a Wittig reaction or a Grignard reaction followed by dehydration.
Hydrogenation: The unsaturated precursor would then be dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to hydrogenation in the presence of a catalyst. The reaction selectively reduces the double or triple bond of the side chain without affecting the aromatic ring under standard conditions. youtube.com
Conversely, a dehydrogenation pathway could be envisioned starting from a non-aromatic precursor like 1-methyl-2-(1-ethylpropyl)cyclohexene or a related cyclohexadiene. Catalytic dehydrogenation using a catalyst such as palladium on carbon at elevated temperatures can be used to form the aromatic ring.
Transition Metal-Catalyzed Coupling Reactions for Aromatic C-C Bond Formation
Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. The Kumada and Suzuki couplings are prominent examples that could be adapted for the synthesis of this compound.
Kumada Coupling:
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of this compound, this would entail the reaction of 2-methylphenylmagnesium bromide with 3-bromopentane.
Reactants: 2-methylphenylmagnesium bromide and 3-bromopentane.
Catalyst: A nickel catalyst such as Ni(dppe)Cl₂ (dppe = 1,2-bis(diphenylphosphino)ethane) or a palladium catalyst.
Suzuki Coupling:
The Suzuki coupling utilizes an organoboron compound (typically a boronic acid or ester) and an organic halide, coupled in the presence of a palladium catalyst and a base. The synthesis of the target molecule via a Suzuki reaction would involve the coupling of 2-methylphenylboronic acid with 3-bromopentane.
Reactants: 2-methylphenylboronic acid and 3-bromopentane.
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand.
Base: A base such as sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) is required to facilitate the transmetalation step.
| Coupling Reaction | Aryl Component | Alkyl Component | Catalyst (Example) | Key Features |
| Kumada | 2-Methylphenylmagnesium bromide | 3-Bromopentane | Ni(dppe)Cl₂ | Highly reactive Grignard reagent; requires anhydrous conditions. |
| Suzuki | 2-Methylphenylboronic acid | 3-Bromopentane | Pd(PPh₃)₄ | Milder conditions; tolerant of more functional groups. |
Indirect Synthesis and Derivatization from Precursor Compounds
Indirect synthetic methods involve the construction of the target molecule through a multi-step sequence, starting from readily available precursors. These routes can offer greater control over regioselectivity and avoid some of the side reactions associated with direct methods.
Synthetic Pathways via Grignard Reagents and Organometallic Intermediates
A versatile indirect route to this compound involves the use of a Grignard reagent to form a tertiary alcohol, which is then reduced to the final product.
Reaction Scheme:
Grignard Reagent Formation: 2-Bromotoluene is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form 2-methylphenylmagnesium bromide. chemicalbook.com
Reaction with a Ketone: The prepared Grignard reagent is then reacted with 3-pentanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tertiary alkoxide after a nucleophilic addition step. doubtnut.com
Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with a weak acid (e.g., aqueous ammonium chloride) to yield the tertiary alcohol, 2-(2-methylphenyl)pentan-3-ol.
Reduction of the Alcohol: The tertiary alcohol can be reduced to the corresponding alkane, this compound. This can be achieved through a two-step process involving the conversion of the alcohol to a tosylate or halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). Alternatively, a Barton-McCombie deoxygenation could be employed.
This multi-step approach provides excellent control over the connectivity of the atoms, ensuring the formation of the desired isomer without the risk of rearrangements that can plague Friedel-Crafts alkylations.
Transformation of Substituted Aromatic Rings to Yield this compound
Another indirect strategy involves the modification of a substituent already present on the toluene ring. A plausible approach is through Friedel-Crafts acylation followed by reduction.
Reaction Scheme:
Friedel-Crafts Acylation: Toluene is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This introduces a pentanoyl group onto the aromatic ring.
Reduction of the Ketone: The resulting ketone, primarily 4-methylphenyl pentyl ketone with some ortho isomer, is then reduced to the corresponding alkane. This reduction can be accomplished using methods such as the Clemmensen reduction (zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures).
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
The synthesis of this compound, a polysubstituted benzene (B151609) derivative, is primarily achieved through the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction involves the introduction of a 1-ethylpropyl group onto the toluene ring. The optimization of reaction conditions is a critical aspect of this synthesis to maximize the yield of the desired ortho isomer and minimize the formation of byproducts. Key parameters that can be manipulated to enhance the reaction's efficiency and selectivity include the choice of catalyst, the nature of the alkylating agent, reaction temperature, solvent, and the molar ratio of reactants.
The Friedel-Crafts alkylation is catalyzed by Lewis acids, with common choices including aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and solid acid catalysts like zeolites. mt.comacs.org The selection of the catalyst significantly influences the reaction rate and the distribution of isomers. For instance, the reactivity of the catalyst can affect the propensity for side reactions such as polyalkylation, where more than one alkyl group is introduced to the aromatic ring. libretexts.org
The choice of the alkylating agent is also pivotal. The 1-ethylpropyl group can be introduced using various precursors, such as 3-pentanol (B84944), 3-pentene, or a 3-halopentane (e.g., 3-chloropentane), in the presence of a suitable catalyst. adichemistry.com Each of these precursors will generate the secondary pentyl carbocation, which then acts as the electrophile in the reaction with toluene.
Influence of Reaction Parameters on Yield and Selectivity
Systematic studies on the optimization of Friedel-Crafts alkylation reactions have demonstrated that careful control of reaction parameters is essential for achieving high yields of the target product. The following sections detail the impact of various conditions on the synthesis of this compound.
Catalyst Selection and Concentration:
The activity of the Lewis acid catalyst is a crucial factor. Highly active catalysts can lead to increased rates of reaction but may also promote undesirable side reactions. The concentration of the catalyst also plays a role; a higher concentration can increase the reaction rate but may also lead to a higher degree of polyalkylation. The optimal catalyst and its concentration must be determined empirically.
| Catalyst | Relative Activity | Potential Advantages | Potential Disadvantages |
|---|---|---|---|
| AlCl₃ | High | High reaction rates | Promotes polyalkylation and isomerization |
| FeCl₃ | Moderate | Lower cost, less moisture sensitive than AlCl₃ | May require higher temperatures |
| Zeolites (e.g., H-BEA) | Variable | Shape selectivity can favor specific isomers, reusable | May require higher temperatures and pressures |
Effect of Temperature:
Reaction temperature has a significant impact on both the reaction rate and the isomer distribution of the products. In the alkylation of toluene, lower temperatures generally favor the formation of the ortho and para isomers (kinetic control). sciencemaniachem.com As the temperature increases, thermodynamic control becomes more prominent, which can lead to the isomerization of the initial products to the more stable meta isomer. libretexts.orgchemguide.co.uk Therefore, to maximize the yield of this compound, the reaction should be conducted at a carefully controlled, lower temperature.
| Temperature (°C) | Expected Outcome | Rationale |
|---|---|---|
| 0 - 10 | Higher proportion of ortho and para isomers | Kinetic control favors these products. sciencemaniachem.com |
| 25 - 50 | Increased reaction rate, potential for some isomerization | Balance between reaction speed and selectivity. |
| > 50 | Increased proportion of meta isomer and polyalkylation products | Thermodynamic control and increased side reactions. libretexts.orgchemguide.co.uk |
Molar Ratio of Reactants:
To suppress polyalkylation, it is common practice to use a large excess of the aromatic substrate (toluene) relative to the alkylating agent. libretexts.org This ensures that the electrophile is more likely to react with a molecule of toluene rather than the already alkylated product, which is more nucleophilic and thus more reactive towards further alkylation.
Solvent Effects:
The choice of solvent can influence the solubility of the reactants and the catalyst complex, as well as the stability of the carbocation intermediate. Non-polar solvents are often used in Friedel-Crafts alkylations. In the case of toluene alkylation, toluene itself can serve as both a reactant and the solvent, which is an efficient approach.
Research Findings on Yield Enhancement
Reaction Chemistry and Mechanistic Studies of 1 Methyl 2 1 Ethylpropyl Benzene
Electrophilic Aromatic Substitution Reactions of 1-Methyl-2-(1-ethylpropyl)benzene
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of this compound in these reactions is dictated by the directing and activating effects of its alkyl substituents. libretexts.org Both the methyl and the 1-ethylpropyl groups are electron-donating, thus activating the benzene (B151609) ring towards electrophilic attack, making it more reactive than benzene itself. masterorganicchemistry.com
The positions on the benzene ring are not equally reactive. The methyl and 1-ethylpropyl groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. youtube.com In the case of this compound, this leads to a complex mixture of potential products. The four available positions for substitution are C3, C4, C5, and C6.
The directing effects of the two alkyl groups reinforce each other at certain positions while competing at others. The C6 position is ortho to the methyl group and meta to the 1-ethylpropyl group, while the C3 position is ortho to the 1-ethylpropyl group and meta to the methyl group. The C4 and C5 positions are para and meta to one group and meta and para to the other, respectively.
However, steric hindrance plays a significant role in determining the final product distribution. jove.com The bulky 1-ethylpropyl group will sterically hinder attack at the adjacent C3 position. stackexchange.com Similarly, the C6 position, being ortho to the methyl group, is also subject to some steric hindrance, though less than at C3. Therefore, electrophilic attack is most likely to occur at the C4 and C5 positions, which are less sterically encumbered. jove.comstackexchange.com
For instance, in the nitration of p-tert-butyltoluene, substitution occurs preferentially at the position ortho to the methyl group, which is less sterically hindered than the position ortho to the bulky tert-butyl group. jove.com A similar trend would be expected for this compound, favoring substitution at positions away from the bulky 1-ethylpropyl group.
| Position | Directing Effect (Methyl) | Directing Effect (1-Ethylpropyl) | Steric Hindrance | Predicted Major/Minor Product |
|---|---|---|---|---|
| C3 | meta | ortho | High | Minor |
| C4 | para | meta | Low | Major |
| C5 | meta | para | Low | Major |
| C6 | ortho | meta | Moderate | Minor |
Electrophilic aromatic substitution reactions proceed through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. khanacademy.org The first step, the formation of this intermediate, is typically the rate-determining step. The stability of the arenium ion is crucial in determining the reaction rate. For this compound, the electron-donating nature of both alkyl groups helps to stabilize the positive charge in the arenium ion, thus increasing the rate of reaction compared to benzene.
The distribution of isomers can be influenced by whether the reaction is under kinetic or thermodynamic control. Under kinetic control (lower temperatures), the product distribution is determined by the relative rates of formation of the different arenium ions. Under thermodynamic control (higher temperatures), the product distribution is governed by the relative stabilities of the final products. In many electrophilic aromatic substitutions, such as sulfonation, the reaction can be reversible, allowing for equilibration to the most stable isomer. uwindsor.ca For bulky alkylbenzenes, the thermodynamically favored product is often the one where the bulky groups are as far apart as possible to minimize steric strain.
Oxidative and Reductive Transformations of this compound
The alkyl side chains of this compound are susceptible to oxidation, while the aromatic ring can be reduced under specific conditions.
The benzylic positions of the methyl and 1-ethylpropyl groups are the most reactive sites for oxidation. masterorganicchemistry.com Treatment with strong oxidizing agents like hot, alkaline potassium permanganate (B83412) (KMnO4) followed by acidification will typically lead to the oxidation of the alkyl chains to carboxylic acids. libretexts.orgstackexchange.com For this compound, this would result in the formation of 1,2-benzenedicarboxylic acid (phthalic acid). The reaction proceeds as long as there is at least one benzylic hydrogen present. libretexts.org
The reduction of the aromatic ring of this compound requires more forcing conditions than the reduction of a simple alkene due to the stability of the aromatic system. libretexts.org Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium under high pressure and temperature can reduce the benzene ring to a cyclohexane (B81311) ring, yielding 1-methyl-2-(1-ethylpropyl)cyclohexane. numberanalytics.comrsc.org It is possible to selectively reduce other functional groups in the presence of an aromatic ring under milder conditions. libretexts.org
Radical Reactions and Radical-Initiated Processes Involving this compound
The benzylic hydrogens of this compound are susceptible to abstraction by radicals, leading to the formation of stable benzylic radicals. libretexts.org This is because the unpaired electron in the benzylic radical can be delocalized into the aromatic ring through resonance. youtube.com
A common radical reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. youtube.com This reaction is highly selective for the benzylic position. ucalgary.ca In this compound, there are two different benzylic positions: the methyl group and the methine of the 1-ethylpropyl group. The relative reactivity will depend on the stability of the resulting radical and steric factors. The tertiary benzylic radical at the 1-ethylpropyl group is generally more stable than the primary benzylic radical of the methyl group. Thus, bromination is expected to occur preferentially at the methine position of the 1-ethylpropyl group.
Thermal and Photochemical Rearrangements of this compound Derivatives
While this compound itself is thermally stable, its derivatives can undergo various thermal and photochemical rearrangements.
For example, a derivative where an allyl group is attached to a hydroxyl substituent on the ring could undergo a thermal Claisen rearrangement. This is a stackexchange.comstackexchange.com-sigmatropic rearrangement that would result in the migration of the allyl group to a carbon atom of the benzene ring. rsc.org
Photochemical reactions can induce isomerization of the benzene ring itself. Upon irradiation, substituted benzenes can rearrange to form various isomers, including Dewar benzene, benzvalene, and prismane (B14753642) structures. youtube.comyoutube.com For instance, heavily substituted benzenes with sterically hindering groups can undergo photoisomerization to relieve steric strain. youtube.com Derivatives of this compound could potentially undergo complex photochemical transformations, leading to novel polycyclic structures. nih.govacs.org
Catalytic Transformations and Functionalization of this compound
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more efficient way to introduce new functional groups compared to classical methods. youtube.com Transition metal-catalyzed C-H activation can be used to selectively functionalize the various C-H bonds in this compound. capes.gov.br
Advanced Spectroscopic and Analytical Characterization for Structural Confirmation of 1 Methyl 2 1 Ethylpropyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the ortho-substitution pattern and the structure of the alkyl side chain.
Due to the molecule's lack of symmetry, all 12 carbon atoms and all 18 protons are chemically non-equivalent, leading to the expectation of 12 distinct signals in the ¹³C NMR spectrum and a complex pattern in the ¹H NMR spectrum.
¹H NMR Spectroscopy: The proton NMR spectrum provides key information through chemical shifts (δ), signal integration, and spin-spin coupling multiplicities. The aromatic region is expected to show four distinct signals corresponding to the four protons on the benzene (B151609) ring, confirming a disubstituted pattern. The ortho-arrangement (1,2-disubstitution) would typically result in a complex multiplet pattern for these protons between δ 7.0 and 7.3 ppm. The aliphatic region would feature signals corresponding to the benzylic methyl group and the 1-ethylpropyl substituent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show 12 distinct resonances, confirming the asymmetric nature of the molecule. nih.gov The signals can be categorized into those from the aromatic ring and those from the alkyl substituents. Based on data for structurally similar compounds like cumene, the aromatic carbons are expected in the δ 125-145 ppm range, while the aliphatic carbons would appear upfield, typically between δ 10-45 ppm. docbrown.info The two quaternary aromatic carbons (C-1 and C-2) would appear with lower intensity.
Table 1: Predicted ¹H and ¹³C NMR Data for 1-Methyl-2-(1-ethylpropyl)benzene
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C1-CH₃ | ~2.3 | s (singlet) | ~20 |
| C-H (ethylpropyl) | ~2.8 | m (multiplet) | ~40 |
| -CH₂- (ethylpropyl) | ~1.6 | m (multiplet) | ~28 |
| -CH₃ (ethylpropyl) | ~0.8 | t (triplet) | ~12 |
| Aromatic H (C3-C6) | 7.0 - 7.3 | m (multiplet) | - |
| C1 (Aromatic) | - | - | ~136 (Quaternary) |
| C2 (Aromatic) | - | - | ~143 (Quaternary) |
| C3-C6 (Aromatic) | - | - | 125 - 130 |
Two-dimensional (2D) NMR experiments are crucial for establishing the bonding framework by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H spin-spin coupling networks. Key expected correlations would include the coupling between the methine proton of the 1-ethylpropyl group and the protons of the two adjacent methylene (B1212753) groups within the same substituent. This would confirm the structure of the sec-pentyl chain. The aromatic protons would also show correlations to their neighbors on the ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of each proton signal to its attached carbon atom. For example, the signal for the benzylic methyl protons (~2.3 ppm) would show a cross-peak to the methyl carbon signal (~20 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between ¹H and ¹³C atoms and is vital for piecing together the molecular skeleton. Crucial correlations for confirming the 1,2-substitution pattern would include:
A correlation from the singlet signal of the benzylic methyl protons to the quaternary aromatic carbons C-1 and C-2, and to the aromatic C-6.
Correlations from the methine proton of the 1-ethylpropyl group to the quaternary aromatic carbon C-2 and the aromatic carbon C-3. These correlations definitively link the alkyl substituent to the C-2 position of the toluene (B28343) framework.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization, which are characteristic of its structure.
Electron Ionization (EI) Mass Spectrometry: EI-MS involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation. The GC-MS of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 162, confirming the molecular weight. nih.gov The fragmentation pattern is characteristic of alkylbenzenes. The major fragmentation involves cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which is the weakest bond in the alkyl chain.
Loss of an ethyl radical (•C₂H₅): This results in a prominent fragment ion at m/z 133. This is often the base peak in related structures.
Formation of a methyltropylium ion: A rearrangement can lead to the formation of a stable tropylium-type ion, giving a signal at m/z 105. jove.com
Table 2: Major Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Relative Intensity |
| 162 | [C₁₂H₁₈]⁺ (Molecular Ion) | Medium |
| 133 | [M - C₂H₅]⁺ | High |
| 105 | [C₈H₉]⁺ | High |
Data derived from NIST GC-MS data available on PubChem. nih.gov
Chemical Ionization (CI) Mass Spectrometry: CI is a "softer" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to protonate the analyte. core.ac.uk This process imparts less energy to the molecule, resulting in significantly less fragmentation. acs.org For this compound, a CI spectrum would be expected to show a dominant protonated molecular ion [M+H]⁺ at m/z 163. The reduced fragmentation makes CI particularly useful for confirming the molecular weight of the analyte when the molecular ion in EI is weak or absent.
High-resolution mass spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of an ion. For this compound, HRMS would be used to confirm that the measured exact mass of the molecular ion corresponds to the calculated value for the formula C₁₂H₁₈. The calculated monoisotopic mass is 162.14085 Da. nih.gov An HRMS measurement confirming this exact mass would rule out other possible elemental compositions that might have the same nominal mass.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) Spectroscopy: The IR spectrum provides a characteristic fingerprint for the molecule. Key absorption bands for this compound include:
C-H Stretching (Aromatic): Weak to medium bands in the 3000-3100 cm⁻¹ region.
C-H Stretching (Aliphatic): Strong, sharp bands in the 2850-2970 cm⁻¹ region, corresponding to the methyl and methylene groups of the substituent.
Aromatic Overtones: A pattern of weak bands between 1650-2000 cm⁻¹, which can be diagnostic of the ring substitution pattern.
C=C Stretching (Aromatic): Two medium-intensity bands are expected near 1600 cm⁻¹ and 1475 cm⁻¹.
C-H Out-of-Plane Bending: This is a particularly informative region. For 1,2-disubstituted (ortho) benzenes, a strong absorption band is typically observed between 735-770 cm⁻¹. spectroscopyonline.com The presence of a strong band in this region in the vapor phase IR spectrum is strong evidence for the ortho-substitution pattern. nih.gov
Raman Spectroscopy: Raman spectroscopy is especially sensitive to non-polar bonds and symmetric vibrations. For alkylbenzenes, it provides complementary information to IR. Expected prominent signals would include:
Ring Breathing Mode: A strong, sharp signal around 1000 cm⁻¹, characteristic of the benzene ring.
Low-Frequency Modes: Studies on ortho-substituted alkylbenzenes have shown that low-frequency torsional and bending modes involving the alkyl chain and the ring can be surprisingly intense in the Raman spectrum (below 400 cm⁻¹). researchgate.netresearchgate.net These enhanced signals are attributed to conformation-specific σ-π interactions between the alkyl chain and the benzene ring. researchgate.net
Table of Mentioned Compounds
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating components of a mixture and quantifying their relative amounts, thereby assessing the purity of a target compound. For a substituted aromatic hydrocarbon like this compound, both gas and liquid chromatography play crucial roles.
Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds such as alkylated benzenes. nih.gov Its high resolution and sensitivity make it ideal for separating isomers and quantifying the purity of this compound. scispace.com
Separation and Quantification:
In a typical GC analysis, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For alkylated benzenes, non-polar columns like those with a DB-5 or similar 5% phenyl-methylpolysiloxane stationary phase are often employed. usgs.gov The elution order is generally dependent on the boiling points and the interaction of the compounds with the stationary phase. shimadzu.com
A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons and a wide linear range. researchgate.net The area under the chromatographic peak is proportional to the amount of the compound present. By using a standard addition method with a known amount of pure this compound, a precise quantification of its concentration in a sample can be achieved. pdx.edu
Illustrative GC Parameters for Alkylated Benzenes:
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness usgs.gov |
| Injector Temperature | 250 °C researchgate.net |
| Oven Program | Initial temp 50°C, ramp to 280°C at 10°C/min |
| Carrier Gas | Helium at a constant flow of 1 mL/min lcms.cz |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Injection Volume | 1 µL, splitless lcms.cz |
This table presents typical parameters for the GC analysis of alkylated benzenes and serves as a representative example.
While GC is excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of less volatile impurities or related compounds that may be present in a sample of this compound. ntu.edu.sg HPLC is particularly useful for separating mixtures of aromatic compounds. researchgate.net
Analysis of Related Compounds:
Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for separating aromatic hydrocarbons. tubitak.gov.trsigmaaldrich.com The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. A mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective. sigmaaldrich.com Detection is typically achieved using a UV detector, as the benzene ring possesses a strong chromophore that absorbs UV light. sigmaaldrich.com
For instance, a method for analyzing benzene and its derivatives might use a C18 column with a mobile phase of acetonitrile and water in a 55:45 ratio, with UV detection at 254 nm. sigmaaldrich.com This setup can effectively separate various alkylated benzenes, allowing for the identification and quantification of impurities. nih.gov Isocratic elution can be used for routine analysis, while gradient elution, where the mobile phase composition is changed during the run, can be employed for more complex mixtures. nih.gov
Representative HPLC Conditions for Aromatic Hydrocarbons:
| Parameter | Value |
| Column | Ascentis® Express C18, 15 cm × 4.6 mm I.D., 2.7 µm sigmaaldrich.com |
| Mobile Phase | Acetonitrile:Water (55:45) sigmaaldrich.com |
| Flow Rate | 1.0 mL/min sigmaaldrich.com |
| Column Temperature | 50 °C sigmaaldrich.com |
| Detector | UV at 254 nm sigmaaldrich.com |
| Injection Volume | 10 µL sigmaaldrich.com |
This table provides representative conditions for the HPLC analysis of aromatic hydrocarbons.
Synergistic Applications of Hyphenated Techniques (e.g., GC-MS, GC-IR)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information in a single analysis. For the definitive structural confirmation of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared Spectroscopy (GC-IR) are particularly powerful. researchgate.netalwsci.com
GC-MS for Unambiguous Identification:
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. imist.ma As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments.
For this compound (C12H18), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide further structural information. For example, in the mass spectrum of a similar compound, 1-ethyl-2-methylbenzene, characteristic fragments are observed that help in its identification. restek.comnih.gov The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the compound. rsc.org
GC-IR for Isomer Differentiation:
Gas Chromatography-Infrared Spectroscopy (GC-IR) is another valuable hyphenated technique that provides information about the functional groups and their arrangement within a molecule. As compounds elute from the GC, they pass through an IR cell, and an infrared spectrum is continuously recorded. This is particularly useful for distinguishing between structural isomers, which may have very similar mass spectra. chromatographytoday.comcannabisindustryjournal.com
The IR spectrum of an aromatic compound shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring vibrations in the 1600-1450 cm⁻¹ region. spectroscopyonline.com The pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. oup.comspectra-analysis.comspectroscopyonline.com For a 1,2-disubstituted benzene derivative like this compound, a characteristic absorption band would be expected in the ortho-substitution region. spectroscopyonline.com
The synergistic use of these hyphenated techniques, where GC provides the initial separation, MS gives molecular weight and fragmentation information, and IR confirms the substitution pattern, allows for the unequivocal structural confirmation of this compound. cannabisindustryjournal.com
Theoretical and Computational Chemistry Studies of 1 Methyl 2 1 Ethylpropyl Benzene
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as the Self-Consistent Field (SCF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide ways to approximate solutions to the Schrödinger equation, yielding detailed information about electron distribution and energy levels. nih.govnih.gov
For 1-Methyl-2-(1-ethylpropyl)benzene, these calculations would reveal how the electron-donating nature of the methyl and 1-ethylpropyl groups influences the aromatic π-system. The alkyl groups increase the electron density of the benzene (B151609) ring through inductive and hyperconjugative effects, which in turn affects the molecule's reactivity, particularly towards electrophiles. nih.govbris.ac.uk
The molecular orbitals (MOs), especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. In this compound, the alkyl substituents would be expected to raise the energy of the HOMO and LUMO compared to unsubstituted benzene, leading to a smaller energy gap and increased reactivity. bris.ac.ukrsc.org
Table 1: Hypothetical Molecular Orbital Energies for this compound This table presents illustrative energy values based on typical quantum chemical calculations for alkylbenzenes. Actual values would require specific computation.
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | +1.5 | Antibonding π* orbital |
| LUMO | +0.8 | Lowest unoccupied π* orbital |
| HOMO | -8.5 | Highest occupied π orbital |
| HOMO-1 | -9.2 | π orbital |
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. nobelprize.orgchemistrysteps.comlibretexts.org For this compound, the bulky and flexible 1-ethylpropyl group, situated next to a methyl group, creates significant steric hindrance, making conformational analysis particularly important.
The primary focus of a conformational analysis would be the rotation around the C-C bond connecting the 1-ethylpropyl group to the benzene ring. Due to steric clashes between the ethyl and methyl substituents on the propyl group and the adjacent methyl group on the ring, certain rotational angles will be energetically unfavorable. libretexts.org Computational methods can map the potential energy surface as a function of this rotation, identifying the lowest energy (most stable) conformations and the energy barriers between them. researchgate.netcolostate.edu
Studies on similar ortho-substituted alkylbenzenes, such as ortho-xylene, show that conformations minimizing the repulsion between adjacent alkyl groups are favored. researchgate.netcolostate.eduresearchgate.net For this compound, the most stable conformer would likely orient the 1-ethylpropyl group to place its largest substituents away from the ring's methyl group. The energy landscape would likely be complex, with several local minima corresponding to different staggered arrangements of the ethylpropyl group's side chains. elifesciences.org
Table 2: Illustrative Relative Energies of Key Conformers of this compound This table shows hypothetical energy differences for various rotational positions (dihedral angles) of the 1-ethylpropyl group relative to the plane of the benzene ring.
| Conformer Description | Dihedral Angle (Ring-C-C-H) | Relative Energy (kcal/mol) | Stability |
| Anti-Staggered | ~180° | 0.0 | Most Stable |
| Gauche | ~60° | 1.5 | Less Stable |
| Eclipsed (with Methyl) | ~0° | 5.0 | Transition State |
| Gauche (other direction) | ~300° | 1.5 | Less Stable |
Density Functional Theory (DFT) for Predicting Spectroscopic Parameters and Reactivity Descriptors
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-to-large organic molecules. ehu.eusarkat-usa.org It is particularly effective for predicting spectroscopic properties and reactivity.
One of the key applications of DFT is the prediction of Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule's lowest energy conformation, a theoretical NMR spectrum can be generated. nih.govwisc.edu These predicted chemical shifts can be invaluable for assigning signals in an experimental spectrum. For this compound, DFT would predict distinct chemical shifts for the aromatic protons, which are influenced by the electronic effects of the two different alkyl groups, and for the numerous unique carbon and hydrogen atoms within the sterically crowded side chains.
DFT can also be used to calculate reactivity descriptors. An electrostatic potential (ESP) map, for instance, visualizes the electron-rich and electron-poor regions of a molecule. For an alkylbenzene, the ESP map would show a negative potential (electron-rich) above the plane of the aromatic ring, indicating its susceptibility to attack by electrophiles. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound using DFT These values are hypothetical and serve as an example of what a DFT calculation might yield. The numbering scheme starts with the methyl-substituted carbon as C1.
| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |
| C1 | 136.5 | Aromatic, substituted (methyl) |
| C2 | 142.0 | Aromatic, substituted (ethylpropyl) |
| C3 | 126.0 | Aromatic, CH |
| C4 | 128.5 | Aromatic, CH |
| C5 | 129.0 | Aromatic, CH |
| C6 | 125.5 | Aromatic, CH |
| C (Methyl) | 20.5 | Ring-attached methyl |
| C (Benzylic) | 40.0 | CH of ethylpropyl group |
| C (Ethyl CH₂) | 28.0 | CH₂ of ethylpropyl group |
| C (Ethyl CH₃) | 12.0 | CH₃ of ethylpropyl group |
| C (Propyl CH₃) | 14.5 | Other CH₃ of ethylpropyl group |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. rsc.orgnih.gov An MD simulation would provide a dynamic picture of this compound, showing how the flexible side chain samples different conformations at a given temperature. elifesciences.org This is particularly useful for understanding the full range of shapes the molecule can adopt, which is not captured by simply looking at the minimum energy structures.
MD simulations are also powerful tools for studying intermolecular interactions. acs.org By simulating many molecules of this compound together in a simulation box, one can observe how they interact and aggregate. rsc.orgrsc.orgnih.gov Due to its nonpolar nature, the primary interactions would be van der Waals forces. The simulations could predict bulk properties like density and viscosity. rsc.orgresearchgate.net The aggregation behavior is relevant in contexts like its function as a component in solvents or fuels. For example, simulations can generate a Radial Distribution Function (RDF), which describes the probability of finding a neighboring molecule at a certain distance from a reference molecule, offering insight into the liquid structure. jafmonline.net
Computational Prediction of Reaction Pathways and Transition States for this compound
Computational chemistry is instrumental in mapping out potential reaction pathways and determining their feasibility. nih.govnih.gov For an alkylbenzene, common reactions include combustion, pyrolysis, and electrophilic substitution. Computational methods, particularly DFT, can be used to model the mechanisms of these reactions step-by-step.
A critical aspect of this is locating the transition state (TS) for each reaction step. The TS represents the highest energy point along the reaction coordinate and its energy determines the activation energy of the reaction. psu.eduacs.org For this compound, a likely thermal degradation pathway would involve the cleavage of C-C bonds. acs.org Calculations could determine the activation energies for breaking the bond between the ring and the side chain versus breaking bonds within the side chain itself. The pathway with the lowest activation energy would be the most favorable. For instance, cleavage at the benzylic position is often a favored pathway in alkylbenzene pyrolysis. acs.org
Furthermore, in reactions like Friedel-Crafts alkylation, the existing methyl and 1-ethylpropyl groups would act as ortho-, para-directors, but steric hindrance from the bulky 1-ethylpropyl group would heavily favor substitution at the less hindered positions (e.g., C4 and C6). chemguide.co.uklibretexts.orgacs.org
Table 4: Hypothetical Activation Energies for Bond Cleavage Reactions in this compound This table provides illustrative activation energies for potential initial steps in the thermal decomposition of the molecule. Lower energies indicate more favorable reaction pathways.
| Reaction Description | Bond Cleaved | Hypothetical Activation Energy (kcal/mol) |
| Benzylic C-C Cleavage | Ring-C(ethylpropyl) | 75 |
| C-C Cleavage in Side Chain | C(benzylic)-C(ethyl) | 85 |
| C-H Cleavage at Benzylic Site | C(benzylic)-H | 95 |
Environmental Occurrence, Fate, and Transformation Pathways of 1 Methyl 2 1 Ethylpropyl Benzene
Natural and Anthropogenic Sources of Alkylbenzenes in Environmental Compartments
Alkylbenzenes, a class of hydrocarbons that includes 1-Methyl-2-(1-ethylpropyl)benzene, originate from both natural and human-made sources. These compounds are natural components of crude oil and coal tar. researchgate.net As a result, they can be released into the environment through natural processes such as crude oil seeps. copernicus.org
However, the primary sources of alkylbenzenes in the environment are overwhelmingly anthropogenic. copernicus.org The vast majority of these compounds are produced during the refining of petroleum. nih.gov A significant portion of the C9 aromatic hydrocarbon fraction, which includes isomers of this compound, is utilized as an additive in gasoline. nih.gov Consequently, vehicle emissions are a major contributor to their presence in the atmosphere. copernicus.orgnih.gov
Beyond their use in fuel, alkylbenzenes are also employed as solvents in various industrial applications. nih.gov This includes their use in paints, coatings, and as chemical intermediates. nih.gov Industrial discharges and emissions from manufacturing facilities that produce or use these chemicals are another significant pathway for their release into the environment. copernicus.org Furthermore, the use of products containing alkylbenzenes, such as certain cleaning agents and detergents, can lead to their introduction into wastewater systems. whiterose.ac.uk
Once released, these compounds can be found in various environmental compartments, including the air, water, and soil. nih.gov Their distribution is influenced by their physical and chemical properties, such as volatility and solubility in water.
Table 1: Major Sources of Alkylbenzenes in the Environment
| Source Category | Specific Examples | Environmental Compartments Affected |
| Natural Sources | Crude oil seeps, plant volatiles, forest fires | Air, Water, Soil |
| Anthropogenic Sources | ||
| Petroleum Industry: Refining processes, gasoline additives | Air, Water, Soil | |
| Industrial Emissions: Manufacturing of chemicals, solvents, paints | Air, Water | |
| Vehicle Emissions: Exhaust from cars, trucks, and other vehicles | Air | |
| Wastewater: Industrial and municipal wastewater discharges | Water |
Atmospheric Degradation Pathways of this compound
Once in the atmosphere, this compound is subject to several degradation processes, primarily driven by photochemical reactions. These reactions are crucial in determining the atmospheric lifetime and potential long-range transport of this compound.
The most significant atmospheric sink for this compound is its reaction with hydroxyl radicals (•OH). These highly reactive radicals are formed in the troposphere through the photolysis of ozone and other precursors in the presence of water vapor.
The reaction of •OH with this compound can proceed via two main pathways:
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the alkyl side chains or the methyl group attached to the benzene (B151609) ring. This results in the formation of a water molecule and an alkylbenzene radical. The radical can then react further with molecular oxygen, leading to the formation of various oxygenated products.
•OH Addition: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This adduct is not stable and can react further, often with molecular oxygen, leading to ring-opening products or the formation of phenolic compounds. For benzene, the addition of the OH radical is the dominant pathway. epa.gov
While the reaction with •OH radicals is the primary daytime degradation pathway, reactions with ozone (O₃) and nitrate (B79036) radicals (NO₃•) can also contribute to the atmospheric removal of this compound, particularly during the nighttime.
The reaction of ozone with aromatic compounds is generally slow. However, for certain unsaturated compounds, it can be a significant removal process. nih.gov For this compound, the reaction with ozone is expected to be of minor importance compared to the reaction with •OH radicals.
The nitrate radical (NO₃•) is an important atmospheric oxidant during the nighttime. It is formed from the reaction of nitrogen dioxide (NO₂) with ozone. The reaction of NO₃• with alkylbenzenes can proceed via hydrogen abstraction from the alkyl groups or by addition to the aromatic ring. For some alkenes, NO₃• initiated oxidation is the dominant degradation route. nih.gov The significance of this pathway for this compound would depend on the local concentrations of NO₃• and the specific reaction rate constant, which is not experimentally determined but can be estimated. Theoretical studies on benzene suggest that NO₃ radicals tend to add to the carbon atoms of the benzene ring. epa.gov
Table 2: Estimated Atmospheric Degradation Parameters for Alkylbenzenes
| Compound | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
| Pentamethylbenzene | •OH | 2.69 x 10⁻¹⁰ | 2.17 hours |
| Hexamethylbenzene | •OH | 1.28 x 10⁻¹⁰ | 2.78 hours |
| This compound | •OH | Estimated to be in the range of 10⁻¹¹ to 10⁻¹⁰ | Hours to days |
| This compound | O₃ | Expected to be slow | Likely not a significant sink |
| This compound | NO₃• | Potentially significant at night | Dependent on NO₃• concentration |
Note: Data for this compound are estimates based on structure-activity relationships and data for related compounds.
Aqueous Phase Transformation and Biodegradation Mechanisms
When this compound enters aquatic systems, either through direct discharge or atmospheric deposition, it undergoes transformation and degradation through various processes.
Biodegradation is a key process for the removal of alkylbenzenes from aquatic environments. researchgate.netnih.gov A wide variety of microorganisms have the ability to degrade these compounds, using them as a source of carbon and energy. The biodegradation of linear alkylbenzene sulfonates (LAS), which are structurally similar to alkylbenzenes, has been extensively studied. These studies show that the rate of biodegradation is influenced by the structure of the alkyl chain. ecfr.gov
The initial step in the aerobic biodegradation of alkylbenzenes typically involves the oxidation of the alkyl side chain or the aromatic ring. Common pathways include:
Oxidation of the Alkyl Side Chain: This can occur at the terminal methyl group (ω-oxidation) or at a sub-terminal carbon atom. This is followed by a series of oxidation steps (β-oxidation) that shorten the alkyl chain.
Oxidation of the Aromatic Ring: This pathway involves the formation of a dihydrodiol by a dioxygenase enzyme, followed by dehydrogenation to a catechol. The catechol then undergoes ring cleavage, leading to the formation of aliphatic acids that can enter central metabolic pathways.
For branched alkylbenzenes like this compound, the branching in the alkyl chain can influence the rate and pathway of biodegradation. While specific pathways for this compound have not been elucidated, it is expected to be biodegradable, although potentially at a slower rate than its linear counterparts. The presence of sediments can enhance the biodegradation of related compounds. whiterose.ac.uk
Hydrolysis, the reaction with water, is not considered a significant degradation pathway for alkylbenzenes under typical environmental conditions. The C-C and C-H bonds in this compound are stable to hydrolysis.
Photolysis, or degradation by sunlight, can be a relevant process for some organic compounds in the aqueous phase. Direct photolysis occurs when a compound absorbs light and undergoes a chemical transformation. Indirect photolysis involves the reaction with photochemically generated reactive species in the water, such as hydroxyl radicals. While the benzene ring can absorb UV light, direct photolysis of alkylbenzenes in water is generally not a major removal process. However, indirect photolysis through reactions with photochemically produced oxidants can contribute to their degradation in sunlit surface waters.
Soil and Sediment Interactions and Sequestration of this compound
The environmental behavior of this compound in terrestrial and aquatic systems is largely governed by its interactions with soil and sediment. As a member of the alkylbenzene family, its fate is intrinsically linked to its physicochemical properties, particularly its hydrophobicity. Due to a lack of direct experimental data for this compound, its interaction with soil and sediment is inferred from studies on similar hydrophobic organic compounds (HOCs) and other alkylbenzenes.
The primary mechanism controlling the distribution of this compound between water and solid phases (soil or sediment) is sorption. nih.gov This process is critical as it influences the compound's mobility, bioavailability, and susceptibility to degradation. For nonpolar organic compounds like alkylbenzenes, sorption is predominantly driven by partitioning into the organic carbon fraction of the soil or sediment. ecetoc.org
The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to quantify the extent of this sorption. chemsafetypro.com It normalizes the soil-water partition coefficient (Kd) to the fraction of organic carbon (foc) in the solid matrix (Koc = Kd / foc). chemsafetypro.com Generally, compounds with higher hydrophobicity, indicated by a high octanol-water partition coefficient (Kow), exhibit stronger sorption to soil organic matter and thus have higher Koc values. nih.gov Given the structure of this compound, it is expected to be hydrophobic and therefore have a significant affinity for soil and sediment organic matter.
The following table presents representative Log Koc values for compounds structurally similar to this compound, illustrating the expected range of its sorption behavior.
Table 1: Representative Soil Sorption Coefficients (Koc) for Structurally Similar Alkylbenzenes
| Compound | Molecular Formula | Log Kow (estimated) | Log Koc (estimated) |
|---|---|---|---|
| Toluene (B28343) | C7H8 | 2.73 | 2.24 |
| Ethylbenzene | C8H10 | 3.15 | 2.41 |
| n-Propylbenzene | C9H12 | 3.69 | 2.73 |
| sec-Butylbenzene | C10H14 | 4.14 | 3.05 |
Data synthesized from various quantitative structure-activity relationship (QSAR) models and environmental databases. The values for this compound are expected to be in the higher end of this range due to its larger alkyl substituent.
Sequestration refers to the process by which a compound becomes entrapped within the soil or sediment matrix, reducing its bioavailability and extractability over time. For this compound, several sequestration mechanisms are plausible:
Partitioning into Humic Matter: The compound can partition into the complex, three-dimensional structure of humic and fulvic acids, which constitute a major fraction of soil organic matter.
Micropore Entrapment: It can diffuse into and become physically trapped within the micropores of soil minerals and organic matter aggregates.
Formation of Bound Residues: Through biotic or abiotic processes, the molecule or its transformation products can become covalently bonded to the organic matter matrix.
The rate and extent of sequestration are influenced by factors such as soil/sediment composition (organic matter content, clay content, and porosity), the duration of contact (aging), and the presence of other organic contaminants. Geochemical factors such as the redox potential of the sediment can also play a role, with reduced sediments potentially showing different hydrocarbon degradation and sequestration patterns compared to oxidized sediments. capes.gov.br
Modeling Environmental Distribution and Persistence of Alkylbenzenes
To predict the environmental distribution and persistence of chemicals like this compound, various mathematical models are employed. These models are essential tools for risk assessment and environmental management, particularly when empirical data is scarce. astm.org
Multimedia Environmental Models:
Fugacity-based multimedia models are commonly used to estimate the partitioning of a chemical between different environmental compartments, including air, water, soil, sediment, and biota. envchemgroup.comresearchgate.net Fugacity, a measure of a chemical's "escaping tendency" from a phase, is used to describe the equilibrium distribution of a substance. envchemgroup.com
A Level I fugacity model, the simplest form, calculates the equilibrium distribution of a fixed amount of a chemical in a closed environment. More complex models (Level II, III, and IV) can incorporate processes such as advection (movement with a fluid), degradation, and non-equilibrium conditions. tul.cz
To apply a fugacity model to this compound, the following key input parameters would be required:
Table 2: Essential Input Parameters for a Fugacity Model for this compound
| Parameter | Symbol | Definition | Estimated Value/Source |
|---|---|---|---|
| Molecular Weight | MW | Mass of one mole of the substance. | 162.27 g/mol nih.gov |
| Water Solubility | S | Maximum concentration of the substance that can dissolve in water. | Low (estimated based on hydrophobicity) |
| Vapor Pressure | VP | Pressure exerted by the vapor in equilibrium with its solid or liquid form. | Low to moderate (estimated) |
| Octanol-Water Partition Coefficient | Kow | Ratio of the concentration of the compound in octanol (B41247) to its concentration in water at equilibrium. | Log Kow ≈ 4.5 nih.gov |
| Henry's Law Constant | H or Kaw | Ratio of the partial pressure of the compound in air to its concentration in water. | Moderate to high (estimated) |
| Organic Carbon-Water Partition Coefficient | Koc | Ratio of the mass of the chemical adsorbed per unit mass of organic carbon to the concentration of the chemical in solution. | High (estimated from Kow) ecetoc.org |
These parameters for this compound would be estimated using Quantitative Structure-Property Relationship (QSPR) models due to the lack of experimental data.
Quantitative Structure-Activity Relationship (QSAR) Models:
In the absence of experimental data, QSAR models are invaluable for estimating the physicochemical properties and environmental fate parameters of organic compounds. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its properties or activities. nih.gov For this compound, QSARs can be used to predict its Kow, Koc, water solubility, and potential for biodegradation. nih.govnih.gov
Fate and Transport Models:
More specialized models can simulate the fate and transport of alkylbenzenes in specific environmental settings, such as groundwater or the vadose zone. These models often incorporate advection, dispersion, sorption, and degradation processes to predict the concentration of a contaminant over time and space. For instance, models like BIONAPL3D have been used to simulate the transport and dissolution of benzene and other hydrocarbons in groundwater. unipd.it The application of such models to a potential contamination scenario involving this compound would require site-specific hydrogeological data in addition to the chemical-specific parameters.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,2,4-Trimethylbenzene |
| This compound |
| Benzene |
| Ethylbenzene |
| n-Propylbenzene |
| sec-Butylbenzene |
Derivatives and Analogues of 1 Methyl 2 1 Ethylpropyl Benzene: Synthesis and Reactivity
Systematic Synthesis of Structural Analogues and Homologues
The synthesis of structural analogues and homologues of 1-methyl-2-(1-ethylpropyl)benzene, also known as 2-sec-pentyltoluene, can be achieved through various established organic chemistry methodologies. The primary approach involves the Friedel-Crafts alkylation of toluene (B28343) with an appropriate alkylating agent. adichemistry.comlumenlearning.com This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a carbocation electrophile that then attacks the electron-rich aromatic ring of toluene. adichemistry.commasterorganicchemistry.com
For the synthesis of this compound itself, 3-pentanol (B84944) or a 3-pentyl halide can be used as the alkylating agent in the presence of a Lewis acid. adichemistry.com The reaction of toluene with 3-pentanol would proceed via protonation of the alcohol by a strong acid, followed by loss of water to form the sec-pentyl carbocation. This carbocation then undergoes electrophilic aromatic substitution with toluene.
The synthesis of other structural analogues can be accomplished by varying the starting materials. For instance, using different alkyl halides or alcohols as alkylating agents will result in homologues with varying alkyl chain lengths and branching patterns. The use of different substituted benzenes as the aromatic substrate allows for the introduction of other functional groups onto the aromatic ring.
A common challenge in Friedel-Crafts alkylation is the potential for polyalkylation, where the initial alkylated product, being more nucleophilic than the starting material, undergoes further alkylation. lumenlearning.com To favor the mono-alkylated product, a large excess of the aromatic reactant is often used. msu.edu Additionally, carbocation rearrangements can occur, leading to a mixture of isomeric products. lumenlearning.commasterorganicchemistry.com For example, the alkylation of benzene (B151609) with a primary alkyl halide can lead to products with a rearranged, more stable secondary or tertiary carbocation attached to the ring. lumenlearning.com
Alternative synthetic routes to specific analogues could involve multi-step sequences. For example, a Friedel-Crafts acylation can be used to introduce a ketone, which can then be reduced to the corresponding alkyl group. This method avoids the issues of polyalkylation and carbocation rearrangement associated with Friedel-Crafts alkylation. masterorganicchemistry.com
The following table provides examples of reactants that could be used to synthesize various structural analogues and homologues of this compound.
| Aromatic Substrate | Alkylating Agent (or precursor) | Potential Product |
| Toluene | 2-Bromobutane | 1-Methyl-2-(1-methylpropyl)benzene |
| Toluene | 1-Chloropentane | Mixture of pentyltoluene isomers |
| Ethylbenzene | 3-Pentanol | 1-Ethyl-2-(1-ethylpropyl)benzene |
| Toluene | 2-Methyl-2-butanol | 1-Methyl-2-(tert-pentyl)benzene |
Comparative Reaction Chemistry of Related Alkylbenzenes
The reaction chemistry of alkylbenzenes is largely characterized by two main types of reactions: electrophilic aromatic substitution (EAS) on the benzene ring and reactions occurring at the alkyl side chain. lumenlearning.compressbooks.pub The presence of the alkyl group influences the reactivity of the aromatic ring and can itself be a site of chemical transformation.
Electrophilic Aromatic Substitution (EAS):
Alkyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. libretexts.orgminia.edu.eg They are also ortho, para-directors, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the alkyl group. libretexts.orglibretexts.org This is due to the electron-donating inductive effect of the alkyl group, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions, and stabilizes the carbocation intermediate formed during the reaction. minia.edu.eglibretexts.org
The nitration of toluene, for example, yields a mixture of ortho- and para-nitrotoluene, with only a small amount of the meta isomer. msu.edumasterorganicchemistry.com The relative proportions of the ortho and para isomers can be influenced by steric hindrance. As the size of the alkyl group increases, attack at the ortho position becomes more hindered, leading to a higher proportion of the para product. msu.edu For instance, the nitration of tert-butylbenzene (B1681246) gives a significantly higher yield of the para isomer compared to toluene. msu.edu
Reactions of the Alkyl Side Chain:
The carbon atom of the alkyl group directly attached to the benzene ring is known as the benzylic carbon. This position is particularly reactive due to the ability of the benzene ring to stabilize benzylic radicals, carbocations, and carbanions through resonance. lumenlearning.comlibretexts.org
Common reactions at the benzylic position include:
Oxidation: Alkylbenzenes with at least one hydrogen atom on the benzylic carbon can be oxidized to benzoic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇). pressbooks.publibretexts.org The length of the alkyl chain is irrelevant; as long as a benzylic hydrogen is present, the entire side chain is cleaved to a carboxylic acid group. libretexts.org
Halogenation: Free radical halogenation, typically with N-bromosuccinimide (NBS), selectively occurs at the benzylic position to form a benzylic halide. pressbooks.publibretexts.org These benzylic halides are versatile intermediates for further synthetic transformations. libretexts.org
The following table summarizes the directing effects and relative reactivity of various alkylbenzenes in electrophilic aromatic substitution.
| Alkylbenzene | Activating/Deactivating | Directing Effect | Relative Rate of Nitration (Benzene = 1) |
| Toluene | Activating | Ortho, Para | 25 |
| Ethylbenzene | Activating | Ortho, Para | 24 |
| Isopropylbenzene (Cumene) | Activating | Ortho, Para | 22 |
| tert-Butylbenzene | Activating | Ortho, Para | 16 |
Note: Relative rates are approximate and can vary with reaction conditions.
Influence of Alkyl Chain Branching and Position on Aromatic Reactivity
The structure of the alkyl substituent, specifically its degree of branching and its position on the aromatic ring, significantly influences the reactivity of the benzene ring in electrophilic aromatic substitution (EAS) reactions.
Influence of Alkyl Chain Branching:
However, the more pronounced effect of alkyl chain branching is on the regioselectivity of the substitution, specifically the ortho/para ratio. As the steric bulk of the alkyl group increases, the approach of the electrophile to the ortho positions becomes more hindered. msu.edu This leads to a decrease in the proportion of the ortho-substituted product and a corresponding increase in the proportion of the para-substituted product.
| Alkylbenzene | % Ortho Nitration | % Para Nitration |
| Toluene | 58.5 | 37 |
| Ethylbenzene | 45 | 49 |
| Isopropylbenzene (Cumene) | 30 | 62 |
| tert-Butylbenzene | 16 | 75 |
Data is for nitration and may vary with the specific electrophile and reaction conditions. msu.edu
Influence of Alkyl Group Position:
When two or more alkyl groups are present on the benzene ring, their positions relative to each other influence the position of further substitution. The directing effects of the individual alkyl groups are additive.
In the case of this compound, both the methyl and the sec-pentyl groups are ortho, para-directors. The methyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The sec-pentyl group at position 2 directs to positions 1, 3, and 5. The combined effect will favor substitution at the less sterically hindered available positions, which would be positions 4 and 6. Position 3 would also be activated by the sec-pentyl group, but to a lesser extent than positions 4 and 6 which are activated by both groups (para to one and ortho to the other). Substitution at position 5 would be disfavored due to steric hindrance from the adjacent bulky sec-pentyl group.
Stereochemical Aspects of Chiral this compound Analogues
The compound this compound is chiral because the 1-ethylpropyl group contains a stereocenter at the benzylic carbon (the carbon atom attached to the benzene ring, which is also bonded to an ethyl group, a propyl group, and a hydrogen atom). Therefore, this compound can exist as a pair of enantiomers, (R)-1-methyl-2-(1-ethylpropyl)benzene and (S)-1-methyl-2-(1-ethylpropyl)benzene.
The synthesis of chiral analogues of this compound can be approached in several ways:
Resolution of a Racemic Mixture: A racemic mixture of the chiral alkylbenzene can be synthesized using achiral starting materials and then separated into its individual enantiomers. This can be achieved through various resolution techniques, such as the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation (e.g., by chromatography or crystallization) and subsequent removal of the resolving agent.
Asymmetric Synthesis: Enantiomerically enriched or pure analogues can be synthesized using chiral catalysts or chiral starting materials. For example, an asymmetric Friedel-Crafts alkylation could be employed, using a chiral Lewis acid catalyst to control the stereochemical outcome of the reaction. Alternatively, a chiral alkylating agent could be used to introduce the desired stereocenter.
Chiral Pool Synthesis: This approach utilizes readily available chiral natural products as starting materials. For instance, a chiral alcohol derived from a natural source could be used to generate the chiral alkyl group.
The stereochemistry of these chiral analogues can have a significant impact on their biological activity and their interactions with other chiral molecules. For example, in the pharmaceutical industry, it is common for one enantiomer of a drug to be significantly more active or have a different pharmacological profile than the other. A well-known example is ibuprofen, where the (S)-enantiomer is the more biologically active form. wikipedia.org
The characterization of chiral this compound analogues requires techniques that are sensitive to stereochemistry, such as polarimetry (to measure optical rotation) and chiral chromatography (to separate and quantify the enantiomers).
Development of Novel this compound Derivatives with Engineered Reactivity
The development of novel derivatives of this compound with engineered reactivity involves the strategic introduction of various functional groups onto the aromatic ring or the alkyl side chain. This allows for the fine-tuning of the molecule's electronic properties, steric profile, and potential for further chemical transformations.
Functionalization of the Aromatic Ring:
The introduction of additional substituents onto the aromatic ring can dramatically alter the reactivity of the molecule.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) are deactivating and meta-directing. msu.eduminia.edu.eg Introducing an EWG would make the aromatic ring less susceptible to further electrophilic attack and would direct incoming electrophiles to the meta position relative to the EWG.
Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) are strongly activating and ortho, para-directing. libretexts.orgminia.edu.eg The introduction of an EDG would enhance the reactivity of the aromatic ring towards electrophilic substitution.
Halogens: Halogens (-F, -Cl, -Br, -I) are deactivating but ortho, para-directing. msu.edulibretexts.org They withdraw electron density through induction but can donate electron density through resonance.
These functional groups can be introduced through various electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. wikipedia.org
Functionalization of the Alkyl Side Chain:
The reactivity of the benzylic position can be exploited to introduce functionality onto the alkyl side chain. As previously mentioned, benzylic halogenation can be achieved using NBS, providing a handle for subsequent nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., -OH, -OR, -CN, -NH₂). pressbooks.publibretexts.org
The development of these functionalized derivatives can be tailored for specific applications. For example, the introduction of a hydroxyl or amino group could be a precursor for the synthesis of more complex molecules, including potential pharmaceutical agents. The sulfonation of alkylbenzenes is a key step in the production of detergents. wikipedia.orgnih.gov
The following table outlines potential synthetic strategies for creating novel derivatives with engineered reactivity.
| Target Derivative Type | Synthetic Strategy | Expected Change in Reactivity |
| Nitrated Derivative | Electrophilic Nitration (e.g., HNO₃, H₂SO₄) | Deactivation of the aromatic ring, meta-directing effect of the nitro group. |
| Halogenated Derivative | Electrophilic Halogenation (e.g., Br₂, FeBr₃) | Deactivation of the aromatic ring, ortho, para-directing effect of the halogen. |
| Acylated Derivative | Friedel-Crafts Acylation (e.g., Acyl chloride, AlCl₃) | Deactivation of the aromatic ring, meta-directing effect of the acyl group. |
| Benzylic Halide | Free Radical Bromination (e.g., NBS, light) | Introduction of a reactive handle for nucleophilic substitution at the side chain. |
| Benzoic Acid Derivative | Oxidation of the side chain (e.g., KMnO₄) | Conversion of the alkyl group to a carboxylic acid, deactivating the ring. |
Future Research Directions and Unexplored Avenues for 1 Methyl 2 1 Ethylpropyl Benzene
Emerging Synthetic Methodologies and Green Chemistry Approaches
The traditional synthesis of alkylbenzenes often relies on Friedel-Crafts alkylation, a reaction class that, despite its utility, presents significant environmental drawbacks, including the use of stoichiometric amounts of Lewis acid catalysts and toxic alkyl halides, leading to substantial waste. nih.gov Future research should focus on developing more sustainable and efficient synthetic routes to 1-Methyl-2-(1-ethylpropyl)benzene.
Green alternatives to conventional methods are a primary area of interest. The use of solid acid catalysts, such as graphite, could eliminate the need for aqueous work-ups and prevent unwanted side products from carbocation rearrangements. gctlc.org Other environmentally benign approaches include replacing hazardous alkyl halides with more sustainable alkylating agents like benzyl, propargyl, and allyl alcohols, which only require low catalyst loadings. researchgate.net The formation of water as the sole stoichiometric side product marks a significant advancement in green synthesis protocols. beilstein-journals.org
Organocatalytic benzannulation strategies represent another promising frontier. These methods utilize various organocatalysts and annulation strategies to construct functionalized benzene (B151609) rings under mild conditions, offering low cost and high functional group compatibility. rsc.org Research into one-pot tandem reactions, such as the vinylogous Michael addition of vinyl malononitriles and nitroolefins, could provide novel pathways to complex aryl compounds starting from simple ketones. acs.org
Future synthetic research could explore the following:
Catalyst Development : Investigating novel solid acid and reusable catalysts to improve yield and selectivity while minimizing environmental impact.
Alternative Reagents : Utilizing alcohols and olefins as greener alkylating agents in the synthesis of this compound.
Process Optimization : Developing one-pot, multi-component reactions to increase efficiency and reduce purification steps. bohrium.com
| Methodology | Advantages | Challenges for Future Research | Potential Catalyst |
|---|---|---|---|
| Traditional Friedel-Crafts Alkylation | Well-established, versatile | High waste production, use of toxic reagents, catalyst disposal nih.gov | AlCl₃, BF₃ nih.gov |
| Solid Acid Catalysis | Reusable catalyst, simple work-up, reduced waste gctlc.org | Catalyst deactivation, lower activity compared to Lewis acids | Graphite, Zeolites gctlc.org |
| Green Friedel-Crafts (using alcohols) | Benign byproduct (water), reduced toxicity of reagents researchgate.netbeilstein-journals.org | Requires activation of less reactive precursors | Iron(III) Porphyrin, Brønsted acids researchgate.netrsc.org |
| Organocatalytic Benzannulation | Mild conditions, high regioselectivity, metal-free rsc.org | Limited to specific substrate classes, scalability | Diphenylprolinol silyl ether, DABCO rsc.org |
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
To optimize the emerging synthetic methodologies discussed above, a deep understanding of reaction kinetics, mechanisms, and the influence of process parameters is essential. Advanced spectroscopic techniques applied in situ (in the reaction vessel) provide real-time data without the need for sample extraction, enabling a dynamic view of the chemical transformation. mt.comspectroscopyonline.com
Future research should employ a suite of non-invasive spectroscopic tools to monitor the synthesis of this compound.
In situ Fourier Transform Infrared (FTIR) Spectroscopy : This technique can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands in real-time. It is particularly useful for identifying transient species that would be missed by offline analysis. spectroscopyonline.comacs.org
In situ Raman Spectroscopy : Raman spectroscopy is highly effective for analyzing reactions in aqueous or biphasic media, as water has a very weak Raman signal. irdg.org It provides complementary information to FTIR, especially for symmetric molecules and specific functional groups like C=C bonds, making it a powerful tool for monitoring polymerization or degradation processes. irdg.orglibretexts.org
In situ Near-Infrared (NIR) Spectroscopy : NIR spectroscopy can penetrate deeply into scattering samples and is well-suited for monitoring bulk properties and concentrations in heterogeneous mixtures. nirlab.comnih.gov
The simultaneous application of multiple, orthogonal analytical methods can provide a more comprehensive understanding of the reaction, overcoming the limitations of any single technique. researchgate.net
| Technique | Principle | Key Advantages for This Application | Potential Information Gained |
|---|---|---|---|
| FTIR Spectroscopy | Infrared Absorption | High sensitivity to functional groups, excellent for kinetic studies acs.org | Concentration profiles of reactants/products, detection of intermediates |
| Raman Spectroscopy | Inelastic Light Scattering | Excellent for aqueous systems, sensitive to non-polar bonds irdg.orgiris-eng.com | Structural information, monitoring of aromatic ring substitutions |
| Near-Infrared (NIR) Spectroscopy | Overtone/Combination Band Absorption | Non-destructive, suitable for solid/slurry samples, process control iris-eng.com | Quantitative analysis of major components, process endpoint determination |
High-Throughput Screening for Catalytic Reactions Involving this compound
The discovery and optimization of catalysts and reaction conditions are often laborious and time-consuming. nih.gov High-throughput screening (HTS) offers a paradigm shift, enabling the rapid and parallel execution of hundreds or thousands of experiments to identify optimal parameters for the synthesis or functionalization of this compound. iitm.ac.inmorressier.com
Future research should focus on designing HTS workflows to explore a vast experimental space efficiently. This involves:
Catalyst Libraries : Screening diverse libraries of catalysts (e.g., Lewis acids, solid acids, organocatalysts) to identify the most effective candidates for yield and selectivity.
Reaction Condition Optimization : Systematically varying parameters such as temperature, pressure, solvent, and reactant ratios to map the reaction landscape and find optimal conditions.
Rapid Analytical Techniques : Integrating fast and sensitive analytical methods to analyze the outcome of each reaction in the HTS array. Techniques like infrared thermography can measure reaction rates for exothermic processes, while scanning mass spectrometry can determine product selectivity. iitm.ac.in Spatially resolved Fourier transform infrared imaging (FTIR imaging) is another powerful tool for the parallel analysis of catalyst libraries. rsc.org
The combination of HTS with statistical Design of Experiments (DoE) can further enhance the efficiency of this process, allowing for the development of predictive models from the screening data. rsc.org
Deep Learning and AI in Predicting this compound Reactivity and Properties
A significant research avenue is the development of machine learning models to:
Predict Reaction Outcomes : By training neural networks on vast databases of known chemical reactions, AI models can predict the likely products, yields, and even optimal conditions for reactions involving this compound. acs.orgyoutube.com This can save significant experimental effort by prioritizing promising synthetic routes.
Forecast Physicochemical Properties : Machine learning models, particularly Message Passing Neural Networks (MPNNs), can predict a wide range of molecular properties such as boiling point, solubility, and electronic characteristics from the molecular structure alone. research.google This is thousands of times faster than traditional quantum mechanical calculations like Density Functional Theory (DFT). research.google
Elucidate Reactivity : AI can help identify the most reactive sites on the molecule, predicting how it will behave in different chemical environments (e.g., electrophilic aromatic substitution). This aids in designing subsequent functionalization steps.
These predictive technologies can significantly accelerate the discovery cycle, allowing researchers to perform virtual experiments and focus laboratory work on the most promising candidates. researchgate.net
Interdisciplinary Research Bridging this compound Chemistry with Other Fields
The unique substitution pattern of this compound makes it an interesting building block for applications that span multiple scientific disciplines. Future research should explore these interdisciplinary connections.
Materials Science : Alkylbenzenes are precursors to a wide range of materials. wikipedia.org Future work could investigate the functionalization of this compound to create novel monomers for specialty polymers or as a component in advanced functional fluids. Its derivatives could also be explored as hole scavengers in photoelectrocatalytic systems for hydrogen evolution, contributing to renewable energy research. nih.gov The introduction of specific functional groups could lead to materials with tailored electronic or optical properties. mdpi.com
Medicinal Chemistry : Polysubstituted benzenes are core scaffolds in many pharmaceutical compounds. The this compound core could serve as a starting point for the synthesis of new bioactive molecules. A particularly interesting avenue is the concept of "bioisosteres," where saturated, three-dimensional structures are used to mimic aromatic rings to improve properties like solubility and metabolic stability. digitellinc.comtcichemicals.comresearchgate.net Exploring derivatives of this compound could lead to new therapeutic agents.
Environmental Science : As industries move towards greener solvents, the properties of novel hydrophobic compounds are of great interest. Research into the physical properties of this compound could assess its potential as a biodegradable, low-toxicity solvent. Furthermore, machine learning models could be employed to predict its environmental fate and potential toxicity, aligning with modern goals of sustainable chemistry. mdpi.com
By bridging its core chemistry with materials science, medicine, and environmental studies, the full potential of this compound as a versatile chemical entity can be explored.
Q & A
Q. What are the established synthetic methodologies for 1-Methyl-2-(1-ethylpropyl)benzene, and what are their mechanistic underpinnings?
The synthesis of alkyl-substituted benzenes like this compound typically involves Friedel-Crafts alkylation or cross-coupling reactions . For example, Friedel-Crafts alkylation employs a Lewis acid catalyst (e.g., AlCl₃) to facilitate the electrophilic substitution of an alkyl halide onto the benzene ring. Key considerations include:
- Reagent selection : Use of branched alkyl halides (e.g., 1-ethylpropyl chloride) to direct substitution to the ortho/para positions .
- Temperature control : Reactions are often conducted at 0–50°C to minimize polyalkylation .
- Purification : Column chromatography or distillation is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- NMR spectroscopy :
- ¹H NMR : Signals for aromatic protons (δ 6.5–7.5 ppm) and alkyl substituents (δ 0.8–2.5 ppm). Splitting patterns distinguish between substituents (e.g., methyl vs. ethylpropyl groups) .
- ¹³C NMR : Aromatic carbons (δ 120–140 ppm) and alkyl carbons (δ 10–40 ppm) confirm branching .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 176 for C₁₂H₁₈) and fragmentation patterns validate the structure .
- HPLC : Reverse-phase methods (e.g., C18 columns) can assess purity and retention times under standardized conditions .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; ensure airflow rates ≥ 0.5 m/s .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in sealed containers away from oxidizers and heat sources .
Advanced Research Questions
Q. How can computational models predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?
- Density Functional Theory (DFT) : Calculates activation energies for different substitution pathways. For example, meta-directing effects of bulky substituents can be modeled using electron localization maps .
- Molecular orbital analysis : Frontier molecular orbitals (HOMO/LUMO) identify reactive sites. Steric maps predict steric hindrance from the ethylpropyl group .
- Case study : Substituent effects in similar compounds (e.g., o-cymene) show that bulky groups favor para substitution due to steric constraints .
Q. What analytical strategies resolve discrepancies in reported reaction kinetics of this compound under varying catalytic conditions?
- Controlled experiments : Systematically vary catalysts (e.g., AlCl₃ vs. FeCl₃), temperatures, and solvent polarities to isolate rate-determining steps .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to probe mechanisms .
- Statistical analysis : Use ANOVA to assess reproducibility across studies, particularly for conflicting activation energy values .
Q. What methodologies evaluate the environmental persistence of this compound?
- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via GC-MS. Half-life calculations estimate environmental persistence .
- Biodegradation assays : Use OECD 301F tests with activated sludge to measure microbial breakdown over 28 days .
- Soil mobility : Column leaching experiments quantify adsorption coefficients (Kₐd) to predict groundwater contamination risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
